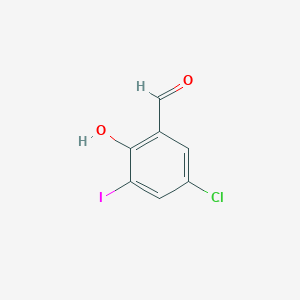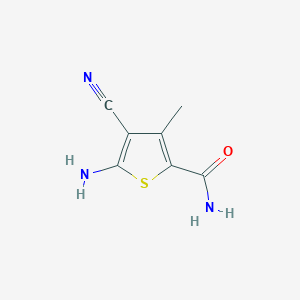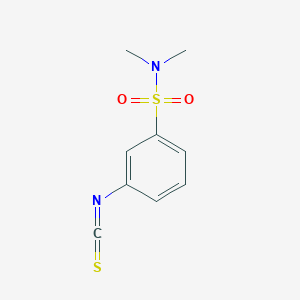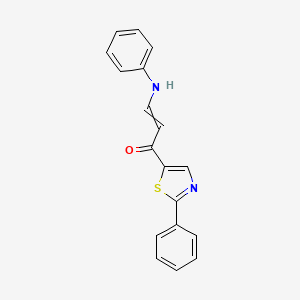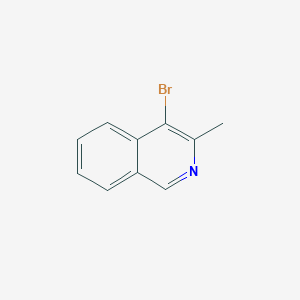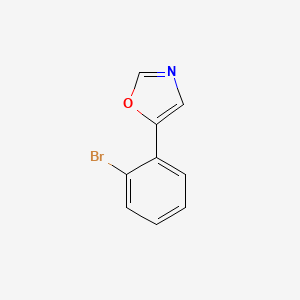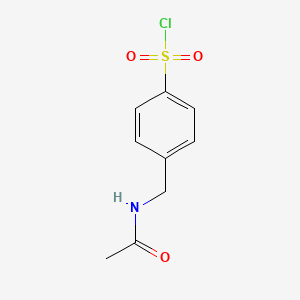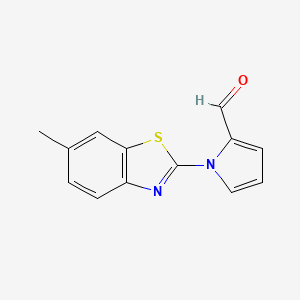
2,2,2-Trifluoro-1-indolinylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-indolinylethan-1-one is a useful research compound. Its molecular formula is C10H8F3NO and its molecular weight is 215.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescent Properties
2,2,2-Trifluoro-1-indolinylethan-1-one (TFI) has been utilized in the synthesis of lanthanide complexes, showing promising applications in luminescent properties. These complexes, particularly those involving Eu and Sm ions, demonstrate strong characteristic emissions. The introduction of TFI enhances the luminescent quantum yields and lifetimes of these complexes, making them useful in materials science and photonic applications (Li et al., 2012).
Optical Resolution in Chemistry
TFI has been employed in the optical resolution of racemic compounds through lipase-catalyzed enantioselective acetylation. This method effectively separates enantiomers of compounds like 2,2,2-trifluoro-1-(naphthyl)ethanols, illustrating TFI's role in facilitating stereoselective chemical processes (Kato et al., 1995).
Synthesis of Chiral Compounds
TFI-based compounds have been used in the stereoselective synthesis of chiral fluoroalkyl-containing spirooxindole γ-lactam products. These compounds, achieved through secondary amine-catalyzed reactions, exhibit high yields and excellent enantioselectivities. This illustrates TFI's potential in synthesizing chiral compounds, which are significant in pharmaceutical research and development (Liu et al., 2020).
Dynamic Polymer Systems
In polymer science, TFI-related compounds have been explored for their utility in 'click' chemistry applications. These applications involve ultrafast and reversible reactions, contributing to the development of dynamic polymer networks with properties like healing, reshaping, and recycling. This showcases TFI's relevance in advanced materials science (Billiet et al., 2014).
Intermolecular Interactions
TFI and its derivatives have been studied for their ability to form strong hydrogen and halogen bonds. These properties are critical in understanding and designing supramolecular structures and crystal engineering, indicating TFI's role in fundamental chemical research (Libri et al., 2008).
Fluorescence Probes
TFI derivatives have been synthesized and evaluated as fluorescence probes for metal ions. Their selective sensitivity towards specific ions like Ag+ and Hg2+ indicates their potential in sensor technology and analytical chemistry (Rocha et al., 2009).
Safety and Hazards
While specific safety and hazard information for 2,2,2-Trifluoro-1-indolinylethan-1-one is not available, it’s important to handle all chemicals with care and follow safety protocols. A related compound, 2,2,2-Trifluoroethanol, is classified as a flammable liquid that causes skin irritation, serious eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)14-6-5-7-3-1-2-4-8(7)14/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSZSUAIVBOFOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402926 |
Source


|
| Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90732-28-8 |
Source


|
| Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

